3-(1-benzofuran-2-yl)propan-1-amine
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Overview
Description
3-(1-Benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to a propan-1-amine group, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with appropriate reagents . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(1-benzofuran-2-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
3-(1-Benzofuran-2-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The propan-1-amine group can further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzothiophen-2-yl)propan-1-amine: Similar structure but contains a benzothiophene ring instead of a benzofuran ring.
3-(1-Indol-2-yl)propan-1-amine: Contains an indole ring, which is structurally similar to benzofuran.
3-(1-Benzimidazol-2-yl)propan-1-amine: Contains a benzimidazole ring, another heterocyclic compound.
Uniqueness
3-(1-Benzofuran-2-yl)propan-1-amine is unique due to its specific combination of the benzofuran ring and propan-1-amine group.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKWHQEZWRCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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